3,4-Dimethyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of DMPZ involves several methodologies, including the condensation of 1,3-diketones with hydrazine in ethanol, a process that has been optimized for the efficient production of DMPZ derivatives. These methods highlight the versatility of DMPZ synthesis, allowing for the generation of a wide range of substituted pyrazoles with diverse properties (Dun-jia Wang, Chunyang Zheng, Ling Fan, 2009).
Molecular Structure Analysis
DMPZ's molecular structure has been extensively analyzed using techniques such as infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry. These analyses confirm the molecular structure of DMPZ, with spectrogram data used for detailed structure analysis and characterization, providing a solid foundation for understanding its chemical behavior (Ding Dong-ge, 2009).
Chemical Reactions and Properties
DMPZ participates in various chemical reactions, demonstrating its reactivity and potential as a precursor for the synthesis of complex molecules. The reaction of DMPZ derivatives with [RhCl(COD)]2 to form complexes illustrates the compound's versatility in forming new chemical entities with potential applications in catalysis and material science (Glòria Esquius, J. Pons, Ramón Yáñez, J. Ros, X. Solans, M. Font‐Bardia, 2000).
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities : A study by Zaki, Sayed, and Elroby (2016) outlines the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from 3,4-Dimethyl-1H-pyrazole, demonstrating their antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).
Antioxidant Activity : Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives and observed significant antioxidant activity, especially in compound 4k (Karrouchi et al., 2019).
Antibacterial Properties and DNA Photocleavage : Sharma et al. (2020) reported that 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles exhibit promising antibacterial properties and DNA photocleavage activities against various bacteria (Sharma et al., 2020).
Fluorescence and Xanthine Oxidase Inhibitory Activity : Research by Deqiang et al. (2015) found that pyrazole-based 1,3,4-oxadiazole derivatives exhibit excellent fluorescence properties and moderate inhibitory activity against commercial xanthine oxidase (Deqiang et al., 2015).
Structural Analysis : Dong-ge (2009) analyzed the structure and performance of 3,4-dimethyl-1H-yl-pyrazole, noting its similarity to pyrazole and its use in structure analysis and characterization (Dong-ge, 2009).
Anticancer Potential : Budzisz et al. (2004) explored Pt(II) and Pd(II) complexes with pyrazole-containing ligands, demonstrating potential as novel anticancer agents with abilities for apoptosis induction (Budzisz et al., 2004).
Synthesis and Antibacterial Activity : Majithiya and Bheshdadia (2023) synthesized new 3H-imidazo[1,2-b]pyrazole derivatives, showing promising antibacterial and antifungal activities (Majithiya & Bheshdadia, 2023).
Catalysis Applications : Guerrero et al. (2008) synthesized palladium(II) complexes with new hybrid pyrazole ligands, showing potential applications in catalysis (Guerrero et al., 2008).
Antidepressant Potential : Bailey et al. (1985) studied 3,4-Diphenyl-1H-pyrazole-1-propanamine, noting its potential as an antidepressant with reduced side effects (Bailey et al., 1985).
Corrosion Inhibition : Bouklah et al. (2005) identified a pyridine–pyrazole compound as an effective inhibitor for steel corrosion in acidic conditions (Bouklah et al., 2005).
Safety And Hazards
Future Directions
Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
4,5-dimethyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTVFIMEENGCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182465 | |
Record name | 3,4-Dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrazole | |
CAS RN |
2820-37-3 | |
Record name | 3,4-Dimethylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2820-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(5),4-Dimethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHYL-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3(5),4-DIMETHYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LF1K5QUJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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